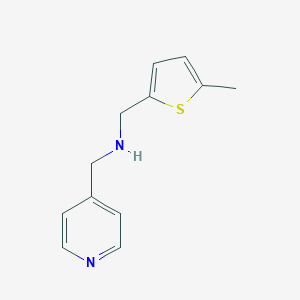

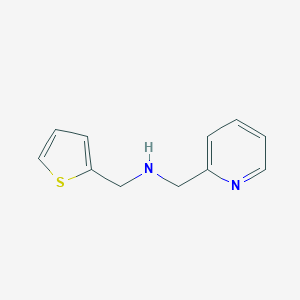

1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine, also known as MTMPA, is a novel molecule that has been studied for its potential applications in various scientific fields, including synthetic chemistry and pharmacology. MTMPA is a member of the pyridine family, which is a class of organic compounds that are known for their diverse biological and medicinal properties. This molecule has been the subject of numerous studies due to its unique structure and potential applications.

科学的研究の応用

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine and its analogs have been investigated for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in drug metabolism. The selectivity of these inhibitors towards various CYP isoforms is significant in predicting potential drug interactions during coadministration of multiple drugs. This research highlights the importance of careful in vitro assessment of various CYP isoforms' contribution to total metabolism (Khojasteh et al., 2011).

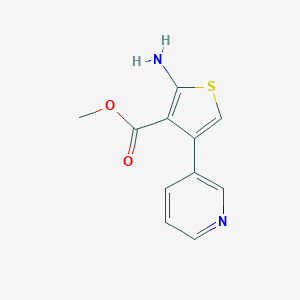

Developments in Synthesis of Antithrombotic Drugs

A related area of research focuses on the synthesis of antithrombotic drugs like (S)-clopidogrel, showcasing the significance of thiophene and pyridine derivatives. These compounds have played a pivotal role in creating efficient synthetic methodologies for drugs demonstrating potent antithrombotic and antiplatelet activities. This research emphasizes the necessity for novel synthetic strategies to meet the rising demand for these critical therapeutic agents (Saeed et al., 2017).

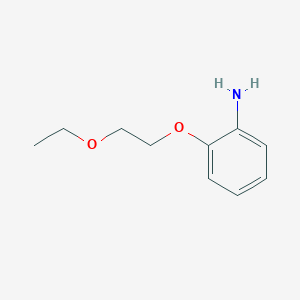

Thiophene Analogues in Carcinogenic Evaluation

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for their potential carcinogenicity. This research contributes to understanding how structural modifications, such as replacing aromatic rings with thiophene, affect the carcinogenic potential of compounds. These findings are crucial for evaluating new compounds' safety and potential health risks (Ashby et al., 1978).

Mu-Opioid Receptor Biased Agonists

Research into mu-opioid receptor agonists has highlighted compounds containing thiophene moieties, such as Oliceridine. These agonists offer the analgesic benefits of opioids while limiting adverse effects through selective pathway activation. This area of research is critical for developing novel analgesic therapies with reduced side effects, demonstrating the therapeutic potential of thiophene derivatives (Urits et al., 2019).

Optoelectronic Material Development

Thiophene and pyridine derivatives have been extensively researched for their applications in optoelectronic materials. These compounds are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of thiophene and pyridine into π-extended conjugated systems has shown significant value in developing advanced optoelectronic materials, showcasing the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

特性

IUPAC Name |

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTLIMSYMOPQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405928 |

Source

|

| Record name | AN-465/42767301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine | |

CAS RN |

893597-67-6 |

Source

|

| Record name | AN-465/42767301 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B494658.png)

![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)

![N-(4-chlorophenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494660.png)

![3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494661.png)

![6-Methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494662.png)

![4-amino-N-{2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494664.png)

![4-amino-N-{2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494669.png)

![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)

![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol](/img/structure/B494673.png)

![3-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-1-ol](/img/structure/B494676.png)

![N-[4-(prop-2-en-1-yloxy)benzyl]cyclohexanamine](/img/structure/B494677.png)